2-(3-Bromo-4-fluorophenyl)-2-oxoethyl Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-4-fluorophenyl)-2-oxoethyl Acetate is an organic compound that belongs to the class of phenylacetates It is characterized by the presence of a bromo and a fluoro substituent on the phenyl ring, along with an oxoethyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-fluorophenyl)-2-oxoethyl Acetate typically involves the reaction of 3-bromo-4-fluoroacetophenone with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-fluorophenyl)-2-oxoethyl Acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The oxoethyl group can be involved in oxidation-reduction reactions under appropriate conditions.
Hydrolysis: The acetate group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetate group.
Major Products Formed
Substitution: Products include derivatives with different substituents on the phenyl ring.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or alkanes.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
2-(3-Bromo-4-fluorophenyl)-2-oxoethyl Acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-fluorophenyl)-2-oxoethyl Acetate involves its interaction with specific molecular targets and pathways. The bromo and fluoro substituents can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The oxoethyl acetate group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-4-fluorophenyl)acetonitrile
- 2-(2-Bromo-4-fluorophenyl)acetonitrile
- 1-Bromo-4-fluorobenzene
Uniqueness
2-(3-Bromo-4-fluorophenyl)-2-oxoethyl Acetate is unique due to the presence of both bromo and fluoro substituents on the phenyl ring, along with the oxoethyl acetate group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H8BrFO3 |
---|---|
Molecular Weight |
275.07 g/mol |
IUPAC Name |
[2-(3-bromo-4-fluorophenyl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C10H8BrFO3/c1-6(13)15-5-10(14)7-2-3-9(12)8(11)4-7/h2-4H,5H2,1H3 |
InChI Key |
HWXLZIGAYATPJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(=O)C1=CC(=C(C=C1)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.